molecular formula C9H10Br2 B6232812 1-bromo-3-(3-bromopropyl)benzene CAS No. 109757-61-1

1-bromo-3-(3-bromopropyl)benzene

Cat. No. B6232812
CAS RN: 109757-61-1
M. Wt: 278
InChI Key:
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Description

1-bromo-3-(3-bromopropyl)benzene is a chemical compound with the molecular formula C9H10Br2 . It is also known as (3-Bromopropyl)benzene .


Synthesis Analysis

The synthesis of 1-bromo-3-(3-bromopropyl)benzene could potentially involve a multi-step process. One possible method could involve the bromination of benzene to form bromobenzene, followed by a Friedel-Crafts alkylation with propyl bromide to introduce the propyl group . Another method could involve the reaction of phenylpropanol with methanesulfonyl chloride and triethylamine in dichloromethane, followed by a reaction with sodium bromide .


Molecular Structure Analysis

The molecular structure of 1-bromo-3-(3-bromopropyl)benzene consists of a benzene ring with a bromopropyl group attached. The molecular weight is 199.088 Da . The structure can be represented by the InChI code: InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 .


Chemical Reactions Analysis

1-bromo-3-(3-bromopropyl)benzene could potentially undergo various chemical reactions. For instance, it could participate in nucleophilic substitution reactions, where a nucleophile attacks the bromine atom, leading to the substitution of the bromine atom . It could also undergo electrophilic aromatic substitution reactions, where an electrophile attacks the benzene ring .


Physical And Chemical Properties Analysis

1-bromo-3-(3-bromopropyl)benzene is a clear liquid with a molecular weight of 199.09 . It has a boiling point of 129°C and a specific gravity of 1.32 . The compound has a refractive index of 1.546 .

Scientific Research Applications

Chemical Synthesis

“1-bromo-3-(3-bromopropyl)benzene” is used in the synthesis of various chemical compounds. For instance, it is used in the synthesis of MraY natural inhibitors which are potential antibacterial agents .

Preparation of Selective MAO-B Inhibitors

This compound is also used in the preparation of quinolinone derivatives , which act as potent and selective inhibitors of Monoamine oxidase B (MAO-B). These inhibitors have potential applications in the treatment of neurodegenerative disorders .

Thermophysical Property Datafile Creation

The compound’s thermophysical properties can be used to create datafiles for process simulators such as Aspen Plus . These datafiles can be used in the design and optimization of chemical processes.

Free Radicals Thermodynamic Data

The thermodynamic data of the free radicals of “1-bromo-3-(3-bromopropyl)benzene” can be used in the study of oxidation, combustion, and thermal cracking kinetics .

Quantum Tools for IR Spectra Interpretation

The compound can be used in quantum tools for the interpretation of Infrared (IR) spectra . This can help in the identification and characterization of the compound and its derivatives.

Photoisomerization Studies

“1-bromo-3-(3-bromopropyl)benzene” can be used in the study of photoisomerization of azobenzene-substituted alkanethiolate self-assembled monolayers (SAMs) on Au (111) substrates . This can be useful in the development of molecular switches and data storage devices.

Safety and Hazards

1-bromo-3-(3-bromopropyl)benzene is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, and not to breathe mist/vapors/spray .

properties

IUPAC Name

1-bromo-3-(3-bromopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFNRBIRCKUZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(3-bromopropyl)benzene

CAS RN

109757-61-1
Record name 1-bromo-3-(3-bromopropyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 40-2 (2.78 g) was dissolved in methylene chloride (40 ml), triphenylphosphine (3.72 g) and N-bromosuccinimide (2.53 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and at room temperature for 12 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (1.34 g) as a colorless oil.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Two

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